molecular formula C12H21NO3 B8433904 Tert-butyl 3-formyl-4-methylpiperidine-1-carboxylate

Tert-butyl 3-formyl-4-methylpiperidine-1-carboxylate

Cat. No.: B8433904
M. Wt: 227.30 g/mol
InChI Key: ZCZUVJKELUCRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-formyl-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-formyl-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3

InChI Key

ZCZUVJKELUCRCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (2.58 g, 11.2 mmol, Preparation #S.1) in DCM (50 mL) was added Dess-Martin periodinane (5.73 g, 13.5 mmol). The reaction was stirred at ambient temperature for about 16 h before it was partitioned between EtOAc (150 mL) and saturated aqueous NaHCO3 (150 mL). The organic layer was filtered through Celite® then washed with saturated aqueous Na2CO3 (2×150 mL). The organic layer was separated and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to a constant weight to afford tert-butyl 3-formyl-4-methylpiperidine-1-carboxylate as a clear oil (1.49 g, 58%): LC/MS (Table 2, Method a) Rt=2.39 min; MS m/z: 228 (M+H)+.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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